1,1-Diethoxy-3-methylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solventssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

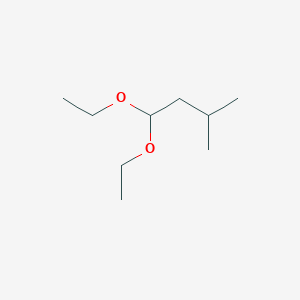

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGBOLJFAMEBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063208 | |

| Record name | Butane, 1,1-diethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fruity, fatty aroma | |

| Record name | Isovaleraldehyde diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Isovaleraldehyde diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.825-0.832 | |

| Record name | Isovaleraldehyde diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3842-03-3 | |

| Record name | 1,1-Diethoxy-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3842-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleraldehyde diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003842033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1-diethoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1-diethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxy-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERALDEHYDE DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD2G66V598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Molecular Identity and Physicochemical Profile

An In-depth Technical Guide to the Chemical Properties and Applications of 1,1-Diethoxy-3-methylbutane

This compound, also widely known as isovaleraldehyde diethyl acetal, is an organic compound classified as an acetal.[1][2] Its structure features a central carbon atom bonded to two ethoxy groups and a 3-methylbutyl chain.[1] This structure dictates its physical and chemical behavior, making it a valuable intermediate and protecting group in organic synthesis.[3]

The compound is a clear, colorless liquid at room temperature with a characteristic fruity and fatty aroma.[4][5] It is generally insoluble in water but soluble in common organic solvents, a direct consequence of its hydrophobic hydrocarbon backbone and the polar nature of its two ether linkages.[4][6]

Structural Representation

Caption: 2D Chemical Structure of this compound.

Key Identifiers and Properties

A summary of the essential identifiers and quantitative physical data for this compound is provided below. This data is critical for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 3842-03-3 | [1][2][7] |

| Molecular Formula | C₉H₂₀O₂ | [1][4][5] |

| Molecular Weight | 160.25 g/mol | [2][7] |

| IUPAC Name | This compound | [2][8] |

| Synonyms | Isovaleraldehyde diethyl acetal, 3-Methylbutanal diethyl acetal | [1][2][4] |

| Appearance | Clear, colorless liquid | [4][9] |

| Odor | Fruity, fatty, ethereal, rum-like | [4][7] |

| Boiling Point | 167-168 °C @ 750 Torr; 152.5-156.0 °C @ 760 mmHg | [4][5][10] |

| Density | 0.832 - 0.84 g/cm³ @ 20-25 °C | [4][5][10] |

| Refractive Index | 1.398 - 1.409 @ 20 °C | [4][5][10] |

| Flash Point | 31.1 - 44.4 °C (Closed Cup) | [4][5][7] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4][6] |

Synthesis Pathway: Acid-Catalyzed Acetalization

The primary and most efficient route for synthesizing this compound is the acid-catalyzed acetalization of 3-methylbutanal (isovaleraldehyde) with an excess of ethanol.[11] This reaction is a cornerstone of carbonyl chemistry, serving as a classic example of nucleophilic addition to a carbonyl group and its subsequent protection.

Mechanism and Rationale

The reaction proceeds via a reversible mechanism. The causality behind the experimental choices is crucial for maximizing yield:

-

Catalyst Choice : Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts.[11] Their role is to protonate the carbonyl oxygen of the isovaleraldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a weak nucleophile like ethanol.[11] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst), are also highly effective and offer the advantage of simplified removal from the reaction mixture.[11]

-

Excess Reactant : The reaction is typically performed using ethanol as both the reactant and the solvent.[11] According to Le Chatelier's principle, using a large excess of ethanol shifts the equilibrium towards the formation of the acetal product.

-

Water Removal : The reaction produces one molecule of water for every molecule of acetal formed. As the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials.[11] Therefore, continuous removal of water is the most critical factor for achieving high conversion rates. This is typically accomplished using a Dean-Stark apparatus or by employing catalysts that also act as water adsorbents.[11]

Experimental Workflow: Synthesis Protocol

This protocol describes a self-validating system for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Apparatus Setup : Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The rationale for this setup is to allow for heating under reflux while simultaneously collecting the water byproduct.

-

Charging Reactants : To the flask, add 3-methylbutanal (1.0 eq), absolute ethanol (5-10 eq, serving as reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

-

Reaction Execution : Heat the mixture to reflux (the boiling point of ethanol, ~78°C).[11] Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Workup - Neutralization : Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. This step is critical to prevent the reverse reaction (hydrolysis) during workup.

-

Workup - Extraction : Transfer the mixture to a separatory funnel. If layers do not separate well, add brine. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Workup - Drying & Filtration : Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

-

Purification : Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.[4]

Reactivity and Applications in Synthesis

The primary utility of this compound in drug development and organic synthesis stems from its function as a stable, protecting group for the aldehyde functional group.

Carbonyl Protection and Deprotection

Aldehydes are highly reactive functional groups. In multi-step syntheses, it is often necessary to protect the aldehyde from reacting with nucleophiles or under basic conditions while transformations are carried out elsewhere in the molecule. The conversion of an aldehyde to its diethyl acetal serves this purpose effectively.

-

Stability : Acetals are notably stable under basic, neutral, and nucleophilic conditions, as well as with many oxidizing and reducing agents.[10] This stability is key to their function as protecting groups.

-

Deprotection : The aldehyde can be readily regenerated by treating the acetal with aqueous acid, reversing the formation reaction. The ease of this deprotection step is crucial for the utility of the protecting group.

Caption: The role of acetal formation as a carbonyl protecting group strategy.

Other Applications

Beyond its role as a protecting group, this compound has applications as:

-

A Flavoring Agent : It is used in the food and beverage industry due to its pleasant fruity aroma.[5][6][7]

-

A Fragrance Ingredient : Its scent contributes to the creation of fragrances for personal care and household products.[3][5]

-

An Intermediate : It can serve as a precursor for other chemical compounds.[1][5] For example, it can be a starting material for the synthesis of substituted butenes or other complex molecules.[5]

Spectroscopic Characterization

Characterization of this compound is routinely performed using standard spectroscopic techniques. While specific spectra must be run on the sample of interest, the expected features are well-defined by its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the two equivalent ethoxy groups. The single proton on the acetal carbon (C1) would appear as a triplet. The signals for the 3-methylbutane moiety would include a doublet for the two terminal methyl groups, a multiplet for the adjacent methine proton, and a multiplet for the methylene group at C2.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would show distinct signals for each unique carbon atom. Notably, the acetal carbon would appear around 100-110 ppm. Signals for the ethoxy groups and the 3-methylbutane chain would also be present in their expected regions.

-

IR (Infrared) Spectroscopy : The most prominent features would be strong C-O stretching bands in the fingerprint region (around 1000-1200 cm⁻¹), characteristic of the ether linkages. The spectrum would also show C-H stretching bands just below 3000 cm⁻¹ and would be notable for the absence of a strong C=O stretching band (around 1700 cm⁻¹), confirming the conversion of the aldehyde.[12]

-

MS (Mass Spectrometry) : Under electron ionization (EI-MS), the molecular ion peak (m/z = 160) may be weak or absent. The fragmentation pattern is typically dominated by the loss of an ethoxy group (-•OCH₂CH₃) to form a stable oxonium ion at m/z = 115. A prominent peak at m/z = 103 is also commonly observed.[6][13]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards : The compound is a flammable liquid and vapor (GHS Hazard code H226).[4][7] Vapors may form explosive mixtures with air.[14]

-

Precautions : Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take precautionary measures against static discharge.[9] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[9][14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is often between 2-8°C for long-term stability.[15]

-

Incompatibilities : Avoid contact with strong acids, which can catalyze hydrolysis back to the aldehyde and alcohol, and strong oxidizing agents.[14]

References

- 1. CAS 3842-03-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]

- 3. scent.vn [scent.vn]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. Isovaleraldehyde diethyl acetal | C9H20O2 | CID 19695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Page loading... [wap.guidechem.com]

- 10. isovaleraldehyde diethyl acetal, 3842-03-3 [thegoodscentscompany.com]

- 11. This compound | 3842-03-3 | Benchchem [benchchem.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]

- 14. fishersci.es [fishersci.es]

- 15. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1,1-Diethoxy-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxy-3-methylbutane, also known as isovaleraldehyde diethyl acetal, is a colorless liquid with a characteristic fruity and fatty aroma.[1] This acetal, registered under CAS number 3842-03-3, finds applications in the flavor and fragrance industry and serves as a valuable intermediate in organic synthesis.[2][3][] Its molecular structure, featuring two ethoxy groups attached to a single carbon atom within a branched alkyl chain, imparts a unique combination of chemical stability and reactivity, making it a subject of interest for researchers in various fields, including drug development where acetals can be employed as protecting groups for aldehydes. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering field-proven insights for its effective utilization.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. This compound possesses a branched aliphatic backbone with a geminal diether functionality. This structure is key to understanding its physical and chemical behavior.

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O₂ | [2][5][6] |

| Molecular Weight | 160.25 g/mol | [5][7][8] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Fruity, fatty aroma | [1] |

| Boiling Point | 152.5–168 °C at 750-760 mmHg | [1][2][7] |

| Density | 0.832–0.84 g/cm³ at 20-25 °C | [1][2][7] |

| Refractive Index | 1.398–1.409 at 20 °C | [1][2][7] |

| Flash Point | 31.1–44.44 °C | [1][2][7] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol.[1][7][9] | |

| Vapor Pressure | 4.46 mmHg at 25 °C | [2] |

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of isovaleraldehyde (3-methylbutanal) with ethanol.[10] This reversible reaction requires an acid catalyst, such as hydrochloric acid or sulfuric acid, to proceed at a reasonable rate.[9]

The mechanism involves the protonation of the aldehyde's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of an ethanol molecule to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, a second ethanol molecule attacks this carbocation, and deprotonation yields the stable acetal product.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is a self-validating system designed for the efficient synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine isovaleraldehyde (1.0 equivalent) and an excess of absolute ethanol (3-5 equivalents). The use of excess ethanol is crucial to drive the reaction equilibrium towards the product side.

-

Catalyst Addition: While stirring, add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 mol %).[9] The reaction is typically initiated at an ambient temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically within 30 minutes to a few hours).[9]

-

Neutralization: Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the acidic catalyst is neutralized.[9]

-

Extraction and Washing: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separating this compound from a mixture and confirming its identity. The mass spectrum is characterized by specific fragmentation patterns. Key fragments include a base peak at a mass-to-charge ratio (m/z) of 103 and another significant fragment at m/z 87, which are crucial for its identification.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule. Expected signals include:

-

A triplet corresponding to the methyl protons of the two ethoxy groups.

-

A quartet from the methylene protons of the ethoxy groups, coupled to the adjacent methyl protons.

-

A multiplet for the methine proton of the isobutyl group.

-

A doublet for the two equivalent methyl groups of the isobutyl moiety.

-

A multiplet for the methylene protons adjacent to the acetal carbon.

-

A triplet for the acetal proton.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum is expected to show distinct signals for the acetal carbon, the carbons of the two ethoxy groups, and the carbons of the isobutyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. The spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) from the starting aldehyde and the presence of strong C-O stretching bands characteristic of an acetal (in the 1050-1150 cm⁻¹ region).[1]

Applications and Safety Considerations

Applications

-

Flavors and Fragrances: Due to its fruity aroma, it is used as a flavoring agent in the food and beverage industry and in the production of fragrances.[2][10]

-

Organic Synthesis: It serves as a stable intermediate and a protecting group for the isovaleraldehyde functionality in multi-step organic syntheses.[2][3][] The acetal group is stable under basic and nucleophilic conditions but can be readily deprotected under acidic conditions to regenerate the aldehyde.

-

Solvent: It can be used as a solvent in various industrial applications.[2]

Safety Information

This compound is classified as a flammable liquid and vapor (H226).[1][8] Therefore, appropriate safety precautions should be taken during its handling and storage. These include working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment.[1]

Conclusion

This compound is a versatile chemical with well-defined physicochemical properties. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective application in research and industry. This guide provides a foundational framework for professionals working with this compound, enabling them to leverage its unique characteristics with confidence and precision.

References

- 1. This compound | 3842-03-3 | Benchchem [benchchem.com]

- 2. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]

- 3. isovaleraldehyde diethyl acetal, 3842-03-3 [thegoodscentscompany.com]

- 5. isovaleraldehyde diethyl acetal [flavscents.com]

- 6. youtube.com [youtube.com]

- 7. Isovaleraldehyde diethyl acetal, (this compound) CAS#: 3842-03-3 [chemicalbook.com]

- 8. This compound ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

1,1-Diethoxy-3-methylbutane structural formula and isomers

An In-depth Technical Guide to 1,1-Diethoxy-3-methylbutane: Structure, Synthesis, and Isomeric Complexity

Introduction

This compound, known systematically as isovaleraldehyde diethyl acetal, is a significant organic compound with the molecular formula C₉H₂₀O₂.[1][2] As an acetal, it serves as a protective group for aldehydes in complex organic syntheses and is valued in the flavor and fragrance industry for its characteristic fruity and ethereal aroma.[3][4][] This guide offers a comprehensive exploration of this compound, designed for researchers and professionals in chemistry and drug development. We will delve into its core chemical identity, establish a detailed protocol for its synthesis, navigate the complex landscape of its isomers, and outline the modern analytical techniques required for its characterization.

Part 1: Core Compound Profile: this compound

A thorough understanding of a molecule begins with its fundamental properties and structure. This section details the essential chemical and physical data for this compound.

Structural Formula and Chemical Identity

The structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two ethoxy groups. This arrangement defines it as a diethyl acetal of 3-methylbutanal (isovaleraldehyde).

Caption: 2D Structural Representation of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 3842-03-3 | [1][4] |

| Molecular Formula | C₉H₂₀O₂ | [1][6] |

| Molecular Weight | 160.25 g/mol | [4][7] |

| InChI | 1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3 | [2][4] |

| InChIKey | DDGBOLJFAMEBOE-UHFFFAOYSA-N | [2][4] |

| SMILES | O(C(OCC)CC(C)C)CC | [4][7] |

| Synonyms | Isovaleraldehyde diethyl acetal, Isopentanal diethyl acetal | [1][8] |

Physicochemical Properties

The physical properties of the compound are crucial for its handling, application, and purification.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [6][9] |

| Odor | Fruity, fatty aroma | [6][8] |

| Boiling Point | 152.5 - 156.0 °C at 760 mmHg | [3][10] |

| Density | 0.832 - 0.84 g/cm³ | [3][10] |

| Flash Point | 31.1 - 41.5 °C (closed cup) | [3][4] |

| Refractive Index | 1.398 - 1.409 at 20 °C | [3][10] |

| Solubility | Insoluble in water; soluble in organic solvents | [6][8] |

Part 2: Synthesis and Mechanistic Pathway

The most common and efficient method for synthesizing this compound is the acid-catalyzed acetalization of 3-methylbutanal with ethanol. This reaction is an equilibrium process, and understanding its mechanism is key to optimizing yield.

Acid-Catalyzed Acetalization Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst is essential as it activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic ethanol.[11]

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-methylbutanal, increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added ethoxy group to the hydroxyl group, preparing it to be a good leaving group (water).

-

Formation of Hemiacetal: The intermediate after the first attack is a hemiacetal.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, creating a resonance-stabilized carbocation.

-

Second Nucleophilic Attack: A second ethanol molecule attacks the carbocation.

-

Deprotonation: The final step is the deprotonation of the newly added ethoxy group, regenerating the acid catalyst and yielding the this compound product.

Driving the reaction to completion typically involves removing the water byproduct, often through azeotropic distillation.[11]

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the synthesis of this compound.

Materials and Equipment:

-

3-Methylbutanal (isovaleraldehyde)

-

Absolute ethanol

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, condenser, Dean-Stark trap (optional), heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. If desired, a Dean-Stark trap can be included to remove water as it forms.

-

Charging the Flask: To the round-bottom flask, add 3-methylbutanal (1.0 mol) and an excess of absolute ethanol (2.5 - 3.0 mol).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

-

Reaction: Heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain reflux for 2-4 hours.[11] Monitor the reaction progress by TLC or GC if possible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Add water and diethyl ether (or another suitable extraction solvent).

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation to obtain pure this compound.

Part 3: The Isomeric Landscape of C₉H₂₀O₂

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₉H₂₀O₂, a diverse range of isomers exists beyond the target molecule.

Caption: Classification of Isomers for the Molecular Formula C₉H₂₀O₂.

Structural Isomers

Structural isomers (or constitutional isomers) have different atomic connectivity.[12] For C₉H₂₀O₂, these can be categorized as follows:

-

Functional Group Isomers: These isomers have different functional groups. The formula C₉H₂₀O₂ can correspond to various classes of compounds, including:

-

Positional Isomers: These isomers have the same carbon skeleton and functional groups, but the functional groups are attached at different positions. For other diethoxybutanes, this could mean moving the two ethoxy groups to a different carbon.

-

Skeletal Isomers: These isomers have different arrangements of the carbon chain itself. For instance, instead of the 3-methylbutane (isobutyl) backbone, the carbon chain could be a straight nonane chain or a different branched arrangement.[15][16][17]

Table 3: Examples of Structural Isomers of C₉H₂₀O₂

| Isomer Name | Class | Key Structural Difference |

| This compound | Acetal | Target molecule |

| 1,9-Nonanediol | Functional (Diol) | Contains two hydroxyl groups instead of an acetal.[13] |

| 1,1-Diethoxynonane | Skeletal | Straight nine-carbon chain instead of a branched one. |

| 2,2-Diethoxy-3-methylbutane | Positional | Acetal function is on the second carbon of the chain. |

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. The most common type is enantiomers, which are non-superimposable mirror images that arise from the presence of a chiral center (a carbon atom bonded to four different groups).

A structural analysis of This compound reveals that it does not contain any chiral centers. The C1 carbon is bonded to two identical ethoxy groups, and no other carbon is bonded to four different substituents. Therefore, this compound is an achiral molecule and does not have stereoisomers.

However, it is critical to note that some of its structural isomers can be chiral. For example, 1,1-diethoxy-2-methylbutane possesses a chiral center at the C2 position and would exist as a pair of enantiomers.

Part 4: Analytical Characterization

Confirming the identity and purity of a synthesized compound is a cornerstone of chemical research. A multi-technique approach is required for the unambiguous characterization of this compound.[18][19]

Caption: Workflow for the Synthesis, Purification, and Analysis of this compound.

Spectroscopic Methods

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. In electron ionization (EI) mode, this compound fragments in a predictable way. The mass spectrum is characterized by a base peak at a mass-to-charge ratio (m/z) of 103, corresponding to the [CH(OC₂H₅)₂]⁺ fragment, and another significant fragment at m/z 87.[8][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethoxy groups (a triplet and a quartet), the acetal proton (a triplet), and the signals for the isobutyl group (a multiplet, a doublet, and two singlets or a doublet for the terminal methyls).

-

¹³C NMR: Would confirm the presence of 9 carbon atoms with distinct chemical shifts corresponding to the acetal carbon, the two unique carbons of the ethoxy groups, and the four carbons of the isobutyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is primarily used to confirm the presence of C-O ether linkages (strong absorptions around 1050-1150 cm⁻¹) and the absence of a carbonyl (C=O) stretch (around 1715 cm⁻¹) from the starting aldehyde.

Chromatographic Methods

-

Gas Chromatography (GC): Due to its volatility, GC is the ideal method for assessing the purity of this compound.[20] A single, sharp peak indicates a pure sample. The retention time is a characteristic property under specific column and temperature conditions.

-

High-Performance Liquid Chromatography (HPLC): While less common for this type of compound, HPLC can be used. However, a critical consideration is the potential for hydrolysis of the acetal back to the aldehyde on acidic silica-based columns. To prevent this, the mobile phase should be buffered or made slightly basic, for instance, by adding a small amount of ammonia or triethylamine.[21]

Conclusion

This compound is a structurally straightforward yet functionally important acetal. Its synthesis via acid-catalyzed reaction of isovaleraldehyde and ethanol is a classic example of carbonyl chemistry, governed by principles of equilibrium that can be manipulated to maximize yield. While the target molecule itself is achiral, it belongs to a large family of C₉H₂₀O₂ isomers with diverse functional groups and carbon skeletons, some of which exhibit stereoisomerism. A robust combination of chromatographic and spectroscopic techniques is essential for its unambiguous identification and quality control, ensuring its suitability for applications ranging from organic synthesis to the formulation of consumer products.

References

- 1. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]

- 2. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. Isovaleraldehyde diethyl acetal | C9H20O2 | CID 19695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. isovaleraldehyde diethyl acetal, 3842-03-3 [thegoodscentscompany.com]

- 11. This compound | 3842-03-3 | Benchchem [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - 1,9-nonanediol (C9H20O2) [pubchemlite.lcsb.uni.lu]

- 15. Draw and name 4 different isomers of C9H20 | Filo [askfilo.com]

- 16. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 17. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]

- 18. mdpi.com [mdpi.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]

- 21. coresta.org [coresta.org]

An In-depth Technical Guide to 3,3'-Diamino-N-methyldipropylamine: Properties, Hazards, and Applications in Scientific Research

Senior Application Scientist Note: This document provides a comprehensive technical overview of 3,3'-Diamino-N-methyldipropylamine, a versatile yet hazardous chemical compound of significant interest to researchers in drug discovery and biotechnology. While the initial inquiry referenced CAS number 3842-03-3, our analysis determined that the substance most relevant to the specified audience of researchers and drug development professionals is, in fact, 3,3'-Diamino-N-methyldipropylamine, which is correctly identified by CAS number 105-83-9 . The compound associated with CAS 3842-03-3, Isovaleraldehyde diethyl acetal, is a flavoring agent with a vastly different property and hazard profile, and is thus not the subject of this guide.

Chemical Identity and Physicochemical Properties

3,3'-Diamino-N-methyldipropylamine, also known as N,N-Bis(3-aminopropyl)methylamine, is a triamine featuring a central secondary amine with two primary amine groups at the termini of propyl chains.[1] This structure imparts unique chemical characteristics that are pivotal to its applications.

Key Identifiers:

-

Chemical Name: 3,3'-Diamino-N-methyldipropylamine

-

Synonyms: N,N-Bis(3-aminopropyl)methylamine, N-(3-Aminopropyl)-N-methyl-1,3-propanediamine[1]

-

CAS Number: 105-83-9

-

Molecular Formula: C₇H₁₉N₃[2]

-

Molecular Weight: 145.25 g/mol [2]

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Density | 0.901 g/mL at 25 °C | |

| Boiling Point | 110-112 °C at 6 mmHg | |

| Flash Point | 103 °C (217.4 °F) - closed cup | |

| Refractive Index | n20/D 1.4725 | |

| Vapor Pressure | 6 mmHg at 110 °C | |

| Water Solubility | 1000 g/L at 20 °C (Completely miscible) | [3] |

dot graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Chemical Structure of 3,3'-Diamino-N-methyldipropylamine.Hazard Analysis and Risk Mitigation

A thorough understanding of the hazards associated with 3,3'-Diamino-N-methyldipropylamine is critical for its safe handling. This compound is classified as highly toxic and corrosive.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[4]

-

Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.[4]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[4]

The signal word for this chemical is "Danger" .[4]

Toxicological Data:

| Endpoint | Species | Value | Source(s) |

| LD50 Oral | Rat | 1386 - 1540 mg/kg | [3][4][5] |

| LD50 Dermal | Rabbit | 126 mg/kg | [4] |

| LCLo Inhalation | Rat | 333 ppm (1 h) | [4] |

The causality behind these classifications lies in the chemical's reactive amine groups, which can readily interact with biological macromolecules, leading to cell damage and systemic toxicity. The high dermal and inhalation toxicity necessitates stringent engineering controls and personal protective equipment to prevent any direct contact.

Safe Handling and Emergency Protocols:

Due to the severe hazards, a multi-layered safety approach is mandatory.

dot digraph "Safe_Handling_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

}

Figure 2: Workflow for the safe handling of 3,3'-Diamino-N-methyldipropylamine.First Aid Measures:

-

Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately. If breathing has stopped, provide artificial respiration.[2]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[2][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Applications in Research and Development

The unique structural features of 3,3'-Diamino-N-methyldipropylamine make it a valuable building block and functional ligand in several areas of advanced scientific research.

Synthesis of Potential Therapeutics

This compound serves as a versatile precursor in the synthesis of novel bioactive molecules. Its multiple amine functionalities allow for the construction of complex polyamine conjugates. For instance, it has been utilized in the synthesis of new bischromone derivatives that have shown potential as anticancer drugs. The rationale for using this diamine is its ability to act as a flexible linker, connecting two or more pharmacophores to explore bivalent or multivalent interactions with biological targets, a strategy often employed to enhance binding affinity and selectivity.

Affinity Chromatography Ligand

In the field of bioseparations, 3,3'-Diamino-N-methyldipropylamine has been successfully employed as a ligand in affinity chromatography.[6] When immobilized onto a solid support like agarose, it creates a stationary phase capable of purifying biomolecules such as proteins and nucleic acids.[6] A study highlighted its effectiveness in the purification of supercoiled plasmid DNA.[6] The mechanism of action relies on the ionic and hydrogen-bonding interactions between the protonated amine groups of the ligand and the negatively charged phosphate backbone of DNA or acidic residues on protein surfaces. Elution is typically achieved under mild conditions by increasing the salt concentration, which disrupts these electrostatic interactions.[6] This application is particularly valuable as the ligand is structurally simple, and the preparation is cost-effective.[6]

Experimental Protocol: Immobilization for Affinity Chromatography

This protocol provides a generalized workflow for immobilizing 3,3'-Diamino-N-methyldipropylamine onto an epoxy-activated agarose support, a common method for creating affinity matrices.

-

Support Activation:

-

Wash commercially available epoxy-activated agarose beads with distilled water and then with a coupling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5).

-

This step prepares the support by removing storage solutions and equilibrating the pH for the coupling reaction.

-

-

Ligand Coupling:

-

Prepare a solution of 3,3'-Diamino-N-methyldipropylamine in the coupling buffer.

-

Mix the ligand solution with the activated agarose slurry.

-

Allow the reaction to proceed for 16-24 hours at room temperature with gentle shaking. The primary amine groups of the diamine nucleophilically attack the epoxy groups on the agarose, forming a stable covalent bond.

-

-

Blocking of Unreacted Sites:

-

After the coupling reaction, collect the beads by filtration.

-

To block any remaining active epoxy groups, incubate the beads with a blocking agent such as 1 M ethanolamine, pH 9.0, for 4-6 hours. This prevents non-specific binding of biomolecules to the matrix.

-

-

Washing and Storage:

-

Wash the final affinity matrix extensively with alternating high-salt (e.g., 1 M NaCl) and low-salt (e.g., PBS) buffers to remove any non-covalently bound ligand and blocking agent.

-

Store the prepared matrix in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

-

dot digraph "Affinity_Chromatography_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Figure 3: General workflow for protein or nucleic acid purification using the diamine ligand.Conclusion

3,3'-Diamino-N-methyldipropylamine (CAS 105-83-9) is a chemical of significant utility in the realms of medicinal chemistry and biopharmaceutical purification. Its value as a synthetic building block and an affinity ligand is, however, counterbalanced by its severe toxicity. Researchers and drug development professionals must approach its use with a comprehensive understanding of its properties and a strict adherence to safety protocols. By implementing robust engineering controls, appropriate personal protective equipment, and well-defined handling procedures, the risks can be effectively managed, allowing its powerful chemical functionalities to be harnessed for scientific advancement.

References

- 1. 3,3'-Diamino-N-methyldipropylamine | 105-83-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 3,3'-Diamino-N-methyldipropylamine, 500ML | Labscoop [labscoop.com]

- 3. chembk.com [chembk.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 105-83-9 | CAS DataBase [m.chemicalbook.com]

- 6. 3,3'-Diamino-N-methyldipropylamine as a versatile affinity ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isovaleraldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isovaleraldehyde and its Diethyl Acetal

Isovaleraldehyde, also known as 3-methylbutanal, is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its aldehyde functionality allows for a wide range of organic transformations, making it a versatile precursor for complex active pharmaceutical ingredients (APIs).[1] Notably, isovaleraldehyde is a key starting material in the synthesis of pregabalin, a medication used to treat epilepsy, anxiety, and neuropathic pain, as well as in the production of Vitamin E.[2] Beyond pharmaceuticals, it is a significant component in the fragrance and cosmetics industries, valued for its unique aromatic properties.[2]

The conversion of isovaleraldehyde to its diethyl acetal, 1,1-diethoxy-3-methylbutane, is a critical step in many synthetic routes. This process serves to protect the reactive aldehyde group from undesired reactions, allowing for chemical modifications on other parts of the molecule. The diethyl acetal itself is also used as a fragrance and flavoring ingredient.[3]

The Chemistry of Acetal Formation: A Mechanistic Perspective

The synthesis of isovaleraldehyde diethyl acetal from isovaleraldehyde and ethanol is a classic example of acetal formation. This reaction is typically acid-catalyzed and proceeds through a reversible mechanism.[4] Understanding this mechanism is paramount for optimizing reaction conditions and maximizing yield.

The reaction is initiated by the protonation of the carbonyl oxygen of isovaleraldehyde by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an ethanol molecule.[4] This attack forms a hemiacetal intermediate.

Subsequent protonation of the hydroxyl group of the hemiacetal forms a good leaving group (water). The departure of the water molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[4] Finally, a second molecule of ethanol attacks the oxonium ion, and subsequent deprotonation yields the stable diethyl acetal and regenerates the acid catalyst.[4]

A critical aspect of this equilibrium-driven reaction is the removal of water as it is formed. According to Le Chatelier's principle, removing a product will shift the equilibrium to the right, favoring the formation of the acetal.[5] This is often achieved by azeotropic distillation or the use of a dehydrating agent.

Experimental Protocol for the Synthesis of Isovaleraldehyde Diethyl Acetal

This section provides a detailed, step-by-step methodology for the synthesis of isovaleraldehyde diethyl acetal.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Isovaleraldehyde | Starting aldehyde |

| Anhydrous Ethanol | Acetal forming alcohol and solvent |

| Acid Catalyst (e.g., p-Toluenesulfonic acid, Methanesulfonic acid) | To catalyze the reaction |

| Anhydrous Calcium Chloride (CaCl2) or Sodium Sulfate (Na2SO4) | Drying agent |

| Saturated Sodium Bicarbonate (NaHCO3) solution | To neutralize the acid catalyst |

| Deionized Water | For washing |

| Three-necked round-bottom flask | Reaction vessel |

| Reflux condenser with a Dean-Stark trap | To remove water azeotropically |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle | To control reaction temperature |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | To remove excess solvent |

| Fractional distillation apparatus | For purification of the final product |

Step-by-Step Procedure

A representative procedure for the synthesis is as follows, adapted from established methodologies for acetal formation:[6]

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer, combine isovaleraldehyde and a molar excess of anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid or methanesulfonic acid.[6]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction towards the product. Continue the reaction until no more water is collected in the trap, which typically takes several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution in a separatory funnel.

-

Wash the organic layer sequentially with deionized water.

-

Dry the organic phase over an anhydrous drying agent like calcium chloride or sodium sulfate.[6]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the excess ethanol using a rotary evaporator.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of isovaleraldehyde diethyl acetal (approximately 157 °C at atmospheric pressure).[3]

-

Reaction Workflow Diagram

Caption: Workflow for the synthesis of isovaleraldehyde diethyl acetal.

Critical Parameters and Field-Proven Insights

Choice of Catalyst

The selection of the acid catalyst is a critical factor influencing reaction rate and yield. While traditional mineral acids like sulfuric acid are effective, they can be corrosive and difficult to remove from the product.[7] Organic acids such as p-toluenesulfonic acid (p-TSA) are often preferred for their high catalytic activity.[7][8] Solid acid catalysts, such as silica-supported zirconium sulfate, offer the advantages of easy separation and potential for recycling, contributing to a more environmentally friendly process.[7] Methanesulfonic acid and its metal salts have also been shown to be effective catalysts.[6]

The Imperative of Water Removal

As previously mentioned, the removal of water is crucial for driving the reaction to completion. The use of a Dean-Stark trap is a common and efficient method for azeotropic removal of water with the alcohol. Alternatively, the inclusion of a dehydrating agent like trimethyl orthoformate can be employed, which reacts with water to form methyl formate and methanol, thus removing it from the reaction mixture.[5]

Purification Challenges and Solutions

The primary impurity in the final product is often unreacted isovaleraldehyde. Fractional distillation is the most effective method for separating the product from the starting material and any high-boiling byproducts.[9] Careful monitoring of the distillation temperature is essential to ensure the collection of a pure fraction. For high-purity applications, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the final product.[9]

Safety Considerations

Isovaleraldehyde is a flammable liquid and can cause skin and eye irritation.[9][10] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] All potential ignition sources should be eliminated from the work area.[11][12]

Conclusion

The synthesis of isovaleraldehyde diethyl acetal is a well-established and vital transformation in organic synthesis, particularly within the pharmaceutical and fragrance industries. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and meticulous purification are key to achieving high yields of a pure product. By leveraging the insights and protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently perform this important chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. scent.vn [scent.vn]

- 4. youtube.com [youtube.com]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. acs.org [acs.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Page loading... [guidechem.com]

1,1-Diethoxy-3-methylbutane mechanism of formation

An In-depth Technical Guide to the Formation Mechanism of 1,1-Diethoxy-3-methylbutane

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of this compound, an acetal of significant interest in the flavor, fragrance, and synthetic chemistry sectors.[1][2] We will explore the acid-catalyzed reaction between isovaleraldehyde (3-methylbutanal) and ethanol, dissecting the multi-step process that governs this transformation. This document is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding, supported by field-proven insights into reaction control, catalysis, and analytical validation. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction to this compound

This compound, also known as isovaleraldehyde diethyl acetal, is a geminal-diether with the chemical formula C₉H₂₀O₂.[1][3][4] It is a colorless liquid characterized by a fruity, ethereal aroma, which makes it a valuable component in the formulation of flavors and fragrances.[1][5] Beyond its organoleptic properties, its formation is a quintessential example of acetalization, a fundamental and reversible reaction in organic chemistry.[6][7][8] Understanding its formation provides a model for the synthesis of other acetals, which are widely used as protecting groups for aldehydes and ketones in complex multi-step syntheses due to their stability in neutral or basic conditions.[8][9]

The Core Reaction Mechanism: A Step-by-Step Analysis

The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-methylbutanal (isovaleraldehyde) with two equivalents of ethanol. The reaction proceeds through a series of reversible equilibrium steps, culminating in the formation of the acetal and a molecule of water.[10][11][12] The mechanism can be logically divided into two primary stages: the formation of a hemiacetal intermediate, followed by its conversion to the final acetal product.[8]

Stage I: Hemiacetal Formation

-

Protonation of the Carbonyl Oxygen: The reaction is initiated when the acid catalyst (H-A) protonates the carbonyl oxygen of isovaleraldehyde.[10][12][13][14][15] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like ethanol.[7][10][14]

-

First Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon.[10][12][15] This results in the formation of a protonated, tetrahedral intermediate.

-

Deprotonation: A base, typically another molecule of ethanol or the conjugate base of the catalyst (A⁻), removes a proton from the oxonium ion to yield the neutral hemiacetal.[10][13] A hemiacetal is a functional group characterized by the presence of both a hydroxyl (-OH) and an alkoxy (-OR) group on the same carbon atom.[8][10]

Stage II: Acetal Formation

-

Protonation of the Hydroxyl Group: The hydroxyl group of the newly formed hemiacetal is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water.[6][10][16]

-

Loss of Water (Dehydration): The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation, often referred to as an oxonium ion.[10][11][15] This step is a key driving force in the second stage of the reaction.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the highly electrophilic oxonium ion.[10][13][16]

-

Final Deprotonation: The resulting protonated acetal is deprotonated by a base (e.g., ethanol), yielding the final product, this compound, and regenerating the acid catalyst, allowing it to participate in another reaction cycle.[10][12][13]

Caption: Acid-catalyzed mechanism for this compound formation.

Reaction Control: Thermodynamics and Equilibrium

The formation of an acetal is a reversible process governed by equilibrium.[6][11][12][16][17] To achieve a high yield of this compound, the equilibrium must be shifted toward the products, a principle articulated by Le Châtelier. This is typically accomplished by two primary strategies:

-

Removal of Water: As water is a product of the reaction, its continuous removal from the reaction mixture will drive the equilibrium to the right.[11][16][17] In a laboratory or industrial setting, this is often achieved through azeotropic distillation using a Dean-Stark apparatus.[16]

-

Use of Excess Reactant: Employing a large excess of ethanol serves as both the nucleophile and the solvent, increasing the concentration of a key reactant and thereby favoring the forward reaction.[10][17]

The Role of Catalysis

As ethanol is a weak nucleophile, acid catalysis is essential for the reaction to proceed at a practical rate.[7][14] The catalyst's sole function is to activate the carbonyl group, lowering the activation energy of the initial nucleophilic attack.[14][15] Both homogeneous and heterogeneous catalysts are effective.

| Catalyst Type | Examples | Advantages | Causality |

| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | High efficiency, soluble in reaction medium.[10] | Protic acids fully dissociate, providing a high concentration of protons to efficiently activate the aldehyde. |

| Heterogeneous | Ion-Exchange Resins (e.g., Amberlyst), Zeolites, Sulfonic Resins | Reusable, easily separated from the product, can be used in flow systems.[10][18] | Acidic sites on a solid support perform the catalysis, simplifying purification and reducing acidic waste. |

| Dual-Function | Amberlyst-47, Molecular Sieves | Catalyzes the reaction and simultaneously adsorbs the water byproduct.[10][16] | Combines catalytic activity with in-situ water removal, effectively driving the equilibrium towards the acetal product. |

Experimental Protocol for Synthesis

This protocol describes a self-validating system for the synthesis of this compound, where reaction completion is directly monitored.

Apparatus Workflow

Caption: Workflow for synthesis and purification of the target acetal.

Step-by-Step Methodology

-

Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer, combine 3-methylbutanal (1.0 eq), absolute ethanol (5.0 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and toluene (as an azeotroping agent).

-

Apparatus Assembly: Fit the flask with a Dean-Stark trap and a reflux condenser.

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.

-

Monitoring and Validation: The reaction is monitored by observing the volume of water collected in the Dean-Stark trap. The theoretical volume of water can be calculated based on the starting amount of the aldehyde. The reaction is considered complete when water ceases to collect in the trap. This provides a direct, quantitative validation of reaction completion.

-

Workup: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess ethanol under reduced pressure.

-

Purification: Purify the crude product via fractional distillation to obtain pure this compound (Boiling Point: ~152.5°C).[1]

Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.

| Technique | Observation | Rationale |

| GC-MS | A single major peak at the expected retention time. Mass spectrum shows characteristic fragments at m/z 103 and 87.[10] | Confirms purity and provides a molecular fingerprint. The fragments correspond to the loss of specific alkyl and ethoxy groups, which is diagnostic for this structure. |

| ¹H NMR | Absence of the aldehyde proton signal (~9.6 ppm). Appearance of a triplet for the acetal proton (~4.5 ppm), quartets for the -OCH₂- protons, and signals for the isobutyl and ethyl methyl/methylene groups in their expected regions. | The disappearance of the aldehyde proton and the appearance of the acetal proton signal is definitive proof of the functional group transformation.[19][20] |

| ¹³C NMR | Absence of the carbonyl carbon signal (~200 ppm). Appearance of the acetal carbon signal (~100-110 ppm).[20] | Provides unambiguous evidence of the conversion of the C=O double bond to the C(OR)₂ single bonds. |

| IR Spectroscopy | Disappearance of the strong C=O stretching band from isovaleraldehyde (around 1725-1740 cm⁻¹). Appearance of strong C-O stretching bands (around 1050-1150 cm⁻¹).[20] | Confirms the loss of the carbonyl functional group and the formation of the ether linkages characteristic of an acetal. |

Conclusion

The formation of this compound from isovaleraldehyde and ethanol is a classic, acid-catalyzed nucleophilic addition-elimination reaction. Its successful synthesis hinges on a thorough understanding of its multi-step, reversible mechanism. The key to achieving high yields lies in the strategic control of reaction equilibrium, primarily through the removal of the water byproduct and the use of an excess of the alcohol. The choice of catalyst, whether homogeneous or heterogeneous, allows for process optimization based on scale and purification requirements. The principles detailed in this guide—mechanistic understanding, equilibrium control, and analytical validation—are broadly applicable across the field of organic synthesis, particularly in the strategic use of acetals as protecting groups for carbonyl functionalities.

References

- 1. lookchem.com [lookchem.com]

- 2. isovaleraldehyde diethyl acetal, 3842-03-3 [thegoodscentscompany.com]

- 3. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]

- 4. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound | 3842-03-3 | Benchchem [benchchem.com]

- 11. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Acetal - Wikipedia [en.wikipedia.org]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

solubility of 1,1-Diethoxy-3-methylbutane in organic solvents

An In-depth Technical Guide to the Solubility of 1,1-Diethoxy-3-methylbutane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 3842-03-3), a significant compound in the flavor, fragrance, and organic synthesis sectors.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the molecular properties governing its solubility, offers a predictive assessment of its behavior in various organic solvents, and presents a robust experimental protocol for quantitative solubility determination. By integrating theoretical principles with practical methodology, this guide serves as an essential resource for formulating solutions, designing synthetic routes, and utilizing this acetal in diverse applications.

Introduction: Understanding this compound

This compound, also known as isovaleraldehyde diethyl acetal, is a colorless liquid with the chemical formula C₉H₂₀O₂.[2][3][4] Structurally, it is an acetal derived from 3-methylbutanal and ethanol.[5] Its molecular architecture is key to its physical and chemical properties. It features a branched, nonpolar isopentyl group (a C5 hydrocarbon chain) and a polar acetal functional group, which consists of a central carbon atom bonded to two ethoxy (-OCH₂CH₃) groups.[3][6] This combination of a hydrophobic hydrocarbon tail and a region of polarity from the ether linkages dictates its interaction with other molecules and, consequently, its solubility profile.[3][6]

A thorough understanding of its solubility is critical for its application. In the flavor and fragrance industry, it is used for its fruity, ethereal aroma; proper solvation is necessary for its incorporation into various product bases.[1][2] In organic synthesis, it can be used as a protecting group for aldehydes, a reaction intermediate, or a solvent, where its miscibility with reactants and other solvents is paramount for reaction efficiency.[2][6]

Theoretical Principles of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute (this compound) and the solvent. The foundational principle is "like dissolves like," which posits that substances with similar polarities and intermolecular force types are more likely to be miscible or soluble in one another.

-

Molecular Structure of this compound:

-

Nonpolar Character: The dominant feature of the molecule is its C₅H₁₁ alkyl group. This branched hydrocarbon chain is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces). This part of the structure drives its affinity for nonpolar solvents.[6]

-

Polar Character: The two ether linkages (-C-O-C-) in the diethyl acetal group introduce some polarity. The oxygen atoms are electronegative, creating dipole moments. These oxygen atoms can also act as hydrogen bond acceptors, though the molecule lacks hydrogen bond donors.[4] This localized polarity allows for some interaction with polar solvents.

-

-

Solvent Classification and Interaction:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents also interact via van der Waals forces. The large nonpolar chain of this compound interacts favorably with these solvents, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but do not have hydrogen bond donors. The polar acetal group can engage in dipole-dipole interactions with these solvents, while the alkyl chain maintains favorable van der Waals forces. Good solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While this compound can accept hydrogen bonds at its oxygen atoms, its large nonpolar region can disrupt the strong hydrogen-bonding network of the solvent. Solubility is generally good, particularly in smaller alcohols like ethanol where the alkyl portion of the solvent can interact with the solute's alkyl chain.[7][8]

-

Aqueous Solubility: The molecule is considered insoluble in water.[4][7][8][9] The large, hydrophobic alkyl chain is the primary reason. The energy required to break the strong hydrogen bonds between water molecules to accommodate the nonpolar group is not sufficiently compensated by the weak interactions that form, making dissolution thermodynamically unfavorable.

-

Predicted Solubility Profile

While extensive quantitative experimental data is not widely published, a qualitative and predictive solubility profile can be constructed based on the theoretical principles discussed. This table serves as a practical guide for solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | Dominant van der Waals forces between the solvent and the large alkyl chain of the solute. |

| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | Favorable van der Waals interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High / Miscible | A good balance of dipole-dipole interactions at the acetal group and van der Waals forces. |

| Polar Protic (Alcohols) | Ethanol, Isopropanol | High / Miscible | The solute's oxygen atoms can accept hydrogen bonds. The solvent's alkyl group interacts well with the solute's alkyl chain. Explicitly cited as soluble in ethanol.[7][8] |

| Polar Protic (Water) | Water | Insoluble | The large hydrophobic alkyl group disrupts the strong hydrogen-bonding network of water.[4][8][9] |

Visualization of Molecular Interactions

The following diagram illustrates the primary intermolecular forces at play when this compound interacts with different classes of organic solvents, explaining its solubility behavior.

Caption: Intermolecular forces driving the solubility of this compound.

Experimental Protocol: Isothermal Solubility Determination by Gas Chromatography

This section provides a rigorous, step-by-step protocol for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. The method relies on creating a saturated solution, followed by quantitative analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Principle

A supersaturated solution of the solute (this compound) in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. This ensures that the solvent is saturated and any excess solute has separated. An aliquot of the clear, saturated supernatant is then carefully diluted and analyzed by GC-FID against a calibration curve to determine its precise concentration.

Materials and Equipment

-

This compound (≥98% purity)

-

Solvent of interest (HPLC or GC grade)

-

Internal Standard (e.g., n-dodecane, a compound with a distinct retention time)

-

Class A volumetric flasks and pipettes

-

Scintillation vials or sealed test tubes (20 mL)

-